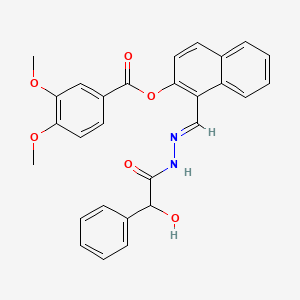
1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthyl group, a dimethoxybenzoate moiety, and a carbohydrazonoyl linkage. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Hydroxy(phenyl)acetyl Intermediate: This step involves the reaction of phenylacetic acid with a suitable hydroxylating agent to introduce the hydroxy group.
Formation of the Carbohydrazonoyl Intermediate: The hydroxy(phenyl)acetyl intermediate is then reacted with hydrazine to form the carbohydrazonoyl linkage.
Coupling with 2-Naphthyl 3,4-Dimethoxybenzoate: The final step involves the coupling of the carbohydrazonoyl intermediate with 2-naphthyl 3,4-dimethoxybenzoate under appropriate reaction conditions, such as the use of a coupling agent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbohydrazonoyl linkage can be reduced to form a hydrazine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-BR-2-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- 4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
Uniqueness
1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is unique due to the presence of the naphthyl group, which imparts specific chemical properties and reactivity. This distinguishes it from similar compounds that may lack this structural feature.
Properties
CAS No. |
765274-31-5 |
|---|---|
Molecular Formula |
C28H24N2O6 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
[1-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C28H24N2O6/c1-34-24-15-13-20(16-25(24)35-2)28(33)36-23-14-12-18-8-6-7-11-21(18)22(23)17-29-30-27(32)26(31)19-9-4-3-5-10-19/h3-17,26,31H,1-2H3,(H,30,32)/b29-17+ |
InChI Key |
UJSFIKVYCVYLEF-STBIYBPSSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(C4=CC=CC=C4)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(C4=CC=CC=C4)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















